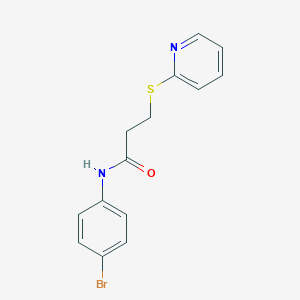![molecular formula C13H12Cl2N2OS B285598 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285598.png)
2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of oxadiazoles, which are compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms.
科学研究应用
2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, it has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In agriculture, it has been studied for its potential use as a pesticide.
作用机制
The mechanism of action of 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
Studies have shown that this compound can have both biochemical and physiological effects on cells and organisms. In terms of biochemical effects, it has been shown to inhibit the activity of certain enzymes and proteins, as mentioned above. In terms of physiological effects, it has been shown to cause cell death in cancer cells and to have antifungal and antibacterial activities.
实验室实验的优点和局限性
One advantage of using 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole in lab experiments is its potential to exhibit various biological activities. This makes it a useful compound for studying the mechanisms of action of certain enzymes and proteins, as well as for developing new drugs and materials. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
未来方向
There are several future directions for research involving 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole. One direction is to further study its potential applications in medicinal chemistry, particularly in the development of new anticancer drugs. Another direction is to explore its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in various applications.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its potential applications in medicinal chemistry, materials science, and agriculture make it a compound of interest for further study. While its mechanism of action is not fully understood, it has been shown to exhibit various biochemical and physiological effects on cells and organisms. However, its availability for research purposes may be limited due to difficulties in synthesizing it in large quantities.
合成方法
The synthesis of 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole has been described in several research papers. One of the most common methods involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 4-methylphenylhydrazine in the presence of a catalyst such as triethylamine. The resulting product is then treated with potassium tert-butoxide and carbon disulfide to form the desired oxadiazole compound.
属性
分子式 |
C13H12Cl2N2OS |
|---|---|
分子量 |
315.2 g/mol |
IUPAC 名称 |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-8-2-4-9(5-3-8)11-16-17-12(18-11)19-7-10-6-13(10,14)15/h2-5,10H,6-7H2,1H3 |
InChI 键 |
XSRUKVWVCQSKMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3CC3(Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3CC3(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)

![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
